molecular formula C15H14N4O4S2 B3010836 N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1171721-52-0

N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B3010836
CAS No.: 1171721-52-0
M. Wt: 378.42
InChI Key: QSMXUBPVGJLWSN-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic heterocyclic compound designed for advanced research applications, particularly in the field of medicinal chemistry. This molecule integrates a thiazole core, a privileged scaffold in drug discovery, with a furan-2-carboxamide moiety and a sulfonamide linker. The thiazole ring is a recognized pharmacophore known for conferring a wide range of biological activities to molecules . Its derivatives have been extensively studied and demonstrated significant potential as anti-inflammatory , anticancer , antioxidant , and antimicrobial agents . The specific structure of this compound, featuring a 4-methylthiazole group connected via a sulfamoyl bridge to a pyridinylmethyl substituent, suggests it is a sophisticated chemical tool for probing biological pathways. Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of small molecules that target enzymatic processes such as cyclooxygenase (COX), lipoxygenase (LOX), or key signaling pathways like MAPK and JAK-STAT, which are implicated in inflammation and cancer . The presence of the sulfamoyl group is a notable feature, as this functional group is present in various classes of therapeutic agents and can contribute to target binding and potency. This product is provided as a high-purity solid for research use only. It is intended for in vitro studies and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-10-9-24-15(18-10)19-14(20)12-4-5-13(23-12)25(21,22)17-8-11-3-2-6-16-7-11/h2-7,9,17H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMXUBPVGJLWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound with a complex molecular structure, featuring a thiazole ring, a furan ring, and a sulfamoyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Structural Characteristics

The compound's unique structure contributes to its biological activity. The thiazole and furan rings are known for their roles in various pharmacological applications, while the sulfamoyl group enhances interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action involves the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

In terms of anticancer potential, this compound has shown efficacy against various cancer cell lines. The proposed mechanism includes the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can effectively suppress cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparison of similar compounds reveals interesting insights into the structure-activity relationship (SAR):

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamideNitro group, thiazole ringAntimicrobialEnhanced reactivity due to nitro group
N-[5-(furan-2-yloxy)-1,3,4-thiadiazol-2-y]carbamideThiadiazole ringAnticancerFeatures a thiadiazole instead of thiazole
N-[5-(furan-2-yloxy)-1,3,4-thiadiazol]-5-sulfamoylcarbamideSulfamoyl groupAntimicrobialCombines furan and thiadiazole for enhanced activity

These compounds illustrate the diversity within this chemical class while highlighting the unique structural components of this compound that may confer distinct biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan/Thiazole Cores

Compound 21 (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide)
  • Structure : Features a nitro-substituted pyrazole core linked to a thiophene ring.
  • Synthesis : Yield of 42% via coupling of 4-nitro-1H-pyrazole-3-carboxylic acid with a thiophene derivative, purified via column chromatography .
  • Properties: Melting point (297°C), IR and NMR data confirm NH, NO₂, and C=O groups.
  • Activity: Exhibits trypanocidal activity, though specific IC₅₀ values are unreported.

Comparison: Unlike the target compound, Compound 21 lacks the sulfamoyl and pyridine groups but shares a carboxamide-linked heterocyclic core.

Compound 22a (N-cyclohexyl-5-nitrofuran-2-carboxamide)
  • Structure : Nitrofuran derivative with a cyclohexylamine substituent.
  • Synthesis : Prepared via cyclohexylamine coupling, purified by column chromatography .
  • Activity: Likely shares trypanocidal properties with other nitrofurans (e.g., nifurtimox).

Comparison : The nitrofuran moiety in 22a is replaced by a sulfamoyl-substituted furan in the target compound. Sulfamoyl groups are less electrophilic than nitro groups but may improve metabolic stability and target selectivity .

Sulfamoyl-Containing Analogues (1,3,4-Oxadiazoles)

LMM5 and LMM11
  • Structures :
    • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Activity : Both inhibit Candida albicans via thioredoxin reductase (Trr1) inhibition, with LMM11 showing superior antifungal efficacy .

Comparison : The target compound shares the sulfamoyl group and furan core with LMM11. However, the pyridine and thiazole substituents in the target may enhance binding to eukaryotic enzymes compared to the benzamide and oxadiazole groups in LMM5/LMM11 .

Thiazole Derivatives from Pharmacopeial Literature

While describes complex thiazole-containing peptidomimetics (e.g., Thiazol-5-ylmethyl carbamates), these compounds are structurally distinct, focusing on protease inhibition rather than sulfamoyl-mediated activity. Their thiazole rings are part of larger peptide backbones, unlike the standalone 4-methylthiazole in the target compound .

Research Findings and Implications

  • Structural Insights : The sulfamoyl group in the target compound may confer improved solubility and target binding compared to nitro or carbamoyl groups in analogs.
  • Activity Predictions : Based on LMM11’s antifungal mechanism, the target compound could inhibit Trr1 or similar redox enzymes, but substitution of oxadiazole with thiazole may alter selectivity .
  • Synthetic Challenges : The target compound’s multi-heterocyclic structure likely requires sophisticated coupling strategies, as seen in the synthesis of Compound 21 (42% yield) .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-methylthiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide?

A multi-step approach is typically employed:

  • Step 1 : Condensation of furan-2-carboxylic acid derivatives with sulfamoyl chloride intermediates under reflux in acetonitrile (1–3 minutes) to form the sulfamoyl-furan backbone .
  • Step 2 : Cyclization using DMF and iodine in the presence of triethylamine to generate the thiazole ring, with sulfur elimination confirmed via stoichiometric analysis .
  • Step 3 : Coupling with pyridin-3-ylmethylamine via a carboxamide linkage, optimized using bases like sodium carbonate or DBU to enhance reaction efficiency .
  • Validation : Intermediate and final product structures are confirmed via 1H^1H and 13C^{13}C NMR spectroscopy .

Q. How should researchers characterize this compound spectroscopically?

  • NMR Analysis : 1H^1H NMR (400 MHz, DMSO-d6) identifies protons on the thiazole (δ 7.2–7.5 ppm), pyridine (δ 8.1–8.4 ppm), and furan (δ 6.8–7.0 ppm) rings. 13C^{13}C NMR confirms carbonyl (δ 165–170 ppm) and sulfonamide (δ 110–115 ppm) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to verify purity (>95%) .

Q. What are critical intermediates in its synthesis?

Key intermediates include:

  • 5-(Chlorosulfonyl)furan-2-carboxylic acid : Generated via chlorosulfonation of furan precursors .
  • N-(Pyridin-3-ylmethyl)sulfamide : Synthesized by reacting pyridin-3-ylmethylamine with sulfamoyl chloride under anhydrous conditions .
  • 4-Methylthiazole-2-amine : Prepared via cyclization of thiourea derivatives with α-haloketones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Structural Modifications : Systematically vary substituents on the thiazole (e.g., methyl vs. ethyl groups) and pyridine (e.g., halogen substitutions) to assess impact on bioactivity .
  • Assay Selection : Test anti-inflammatory activity using the formalin-induced rat paw edema model (anti-exudative activity, AEA) and compare with in vitro COX-2 inhibition assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB, correlating with experimental IC50_{50} values .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay Standardization : Discrepancies often arise from variations in experimental conditions (e.g., formalin concentration in edema models). Replicate studies using OECD guidelines for reproducibility .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to determine if rapid metabolism explains inconsistent in vivo vs. in vitro results .
  • Dose-Response Curves : Perform EC50_{50} comparisons across multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to identify cell-specific effects .

Q. What in silico strategies predict pharmacokinetic properties?

  • ADME Profiling : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability .
  • CYP450 Inhibition : Employ Schrödinger’s QikProp to predict interactions with cytochrome P450 isoforms (e.g., CYP3A4), guiding toxicity studies .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) to validate predicted targets against existing high-throughput screening results .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions during sulfamoyl coupling to avoid hydrolysis byproducts .
  • Biological Assays : Include positive controls (e.g., indomethacin for AEA studies) and validate statistical significance via ANOVA with post-hoc Tukey tests .
  • Data Interpretation : Address NMR signal splitting (e.g., diastereotopic protons) by analyzing coupling constants and 2D COSY spectra .

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